Diethyl (but-1-yn-1-yl)propanedioate

Catalog No.
S14536553
CAS No.
117500-14-8
M.F
C11H16O4
M. Wt
212.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl (but-1-yn-1-yl)propanedioate

CAS Number

117500-14-8

Product Name

Diethyl (but-1-yn-1-yl)propanedioate

IUPAC Name

diethyl 2-but-1-ynylpropanedioate

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

InChI

InChI=1S/C11H16O4/c1-4-7-8-9(10(12)14-5-2)11(13)15-6-3/h9H,4-6H2,1-3H3

InChI Key

XLQNMQAQPGSXMG-UHFFFAOYSA-N

Canonical SMILES

CCC#CC(C(=O)OCC)C(=O)OCC

Diethyl (but-1-yn-1-yl)propanedioate, also known as diethyl 2-(but-1-yn-1-yl)malonate, is an organic compound characterized by its unique structure that combines alkyne and ester functional groups. It has the molecular formula C10H14O4C_{10}H_{14}O_4 and a molecular weight of approximately 198.22 g/mol. The compound features a propanedioate backbone with a but-1-yn-1-yl substituent, which contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry.

Due to its functional groups:

  • Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids, typically using reagents like potassium permanganate or osmium tetroxide.
  • Reduction: Ester groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
  • Substitution Reactions: The alkyne can participate in nucleophilic substitution reactions, facilitating the formation of new carbon-carbon bonds.

These reactions make the compound a versatile building block in organic synthesis.

Research into the biological activity of diethyl (but-1-yn-1-yl)propanedioate is ongoing. Preliminary studies suggest it may exhibit interactions with various biomolecules, potentially influencing biological pathways. Its structure allows for exploration in medicinal chemistry, where it might serve as a precursor for developing pharmaceuticals or other bioactive compounds.

The synthesis of diethyl (but-1-yn-1-yl)propanedioate typically involves the alkylation of diethyl malonate with propargyl bromide under basic conditions. This process can be summarized as follows:

  • Reagents: Diethyl malonate, propargyl bromide, sodium hydride or potassium carbonate.
  • Solvents: Aprotic solvents such as dimethylformamide or tetrahydrofuran are commonly used.
  • Conditions: The reaction is usually conducted at room temperature or slightly elevated temperatures to promote the formation of the desired product .

Industrial methods for producing this compound follow similar synthetic routes but are optimized for larger-scale production.

Diethyl (but-1-yn-1-yl)propanedioate has several applications:

  • Organic Synthesis: It serves as a building block for synthesizing complex organic molecules due to its reactive functional groups.
  • Pharmaceutical Development: The compound is explored as a precursor in the synthesis of various pharmaceutical agents.
  • Material Science: It may be utilized in producing specialty chemicals and materials that require specific properties derived from its unique structure .

Interaction studies involving diethyl (but-1-yn-1-yl)propanedioate focus on its reactivity with biological molecules and other chemical species. These studies aim to elucidate its potential roles in biochemical pathways and its interactions with enzymes or receptors, which could lead to insights into its therapeutic potential.

Several compounds share structural similarities with diethyl (but-1-yn-1-yl)propanedioate, each exhibiting unique properties:

Compound NameSimilarityDescription
Dimethyl malonate0.97A simpler ester derivative of malonic acid.
Propargyl bromide0.94An alkyne-containing compound used in synthetic applications.
Dimethyl acetylenedicarboxylate0.88Another alkyne-containing ester with similar reactivity.
Diethyl 2-(but-3-yn-1-yl)malonate0.97A structural isomer with potential similar applications.
Triethyl ethane-1,1,2-tricarboxylate0.91A tricarboxylic acid derivative used in various syntheses.

Uniqueness

Diethyl (but-1-yn-1-yl)propanedioate is distinguished by its combination of alkyne and ester functionalities, which provide a versatile platform for various chemical transformations not readily achievable with simpler esters or alkynes alone. Its ability to undergo multiple reaction pathways enhances its value in synthetic chemistry, setting it apart from similar compounds .

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Exact Mass

212.10485899 g/mol

Monoisotopic Mass

212.10485899 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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